molecular formula C14H18N2O3 B7165168 N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide

N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide

Cat. No.: B7165168
M. Wt: 262.30 g/mol
InChI Key: FIIMZCXOIIHCQW-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentylamino group, an oxoethyl group, and a hydroxybenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12-7-3-4-10(8-12)14(19)15-9-13(18)16-11-5-1-2-6-11/h3-4,7-8,11,17H,1-2,5-6,9H2,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIMZCXOIIHCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CNC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide typically involves the reaction of cyclopentylamine with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an oxoethylating agent to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme 11β-hydroxysteroid dehydrogenase by binding to its active site, thereby preventing the conversion of cortisone to cortisol. This inhibition can lead to reduced levels of cortisol, which is beneficial in conditions such as Cushing’s syndrome . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

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